molecular formula C29H29N7O3S B582679 CCT239065 CAS No. 1163719-51-4

CCT239065

Cat. No.: B582679
CAS No.: 1163719-51-4
M. Wt: 555.657
InChI Key: YTDHTKGXXMJUSH-UHFFFAOYSA-N
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Description

CCT239065 is a mutant protein kinase inhibitor that inhibits signaling downstream of V600EBRAF in cancer cells, blocking DNA synthesis, and inhibiting proliferation.

Mechanism of Action

Target of Action

CCT239065 primarily targets the V600EBRAF and LCK proteins . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

this compound acts as an inhibitor for its target proteins. It binds to these proteins, preventing them from performing their usual functions . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

By inhibiting V600EBRAF and LCK, this compound may disrupt these pathways, potentially leading to a decrease in cancer cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of its target proteins, leading to disrupted cell signaling . This disruption can lead to changes in cell behavior, including a potential decrease in cancer cell proliferation.

Properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDHTKGXXMJUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT239065) a promising therapeutic candidate for cancers driven by the V600E BRAF mutation?

A1: this compound (also referred to as "1t" in the research) demonstrates potent inhibitory activity against the V600E BRAF mutant protein kinase. [, ] This mutation is a key driver in several cancers, making it a significant therapeutic target. The compound exhibits high selectivity for V600E BRAF over wild-type BRAF, making it potentially safer for patients. [, ] Preclinical studies show that this compound effectively inhibits downstream signaling of V600E BRAF, leading to decreased DNA synthesis and inhibited proliferation in cancer cells harboring the mutation. [, ] Furthermore, this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability, which makes it suitable for oral administration. [, ] These characteristics, combined with its efficacy in inhibiting tumor growth in V600E BRAF-driven human melanoma xenografts, highlight its potential as a targeted cancer therapy. [, ]

Q2: How does this compound compare to other BRAF inhibitors in terms of selectivity for the V600E mutation?

A2: While the provided research highlights this compound's significant selectivity for V600E BRAF compared to wild-type BRAF, [, ] it doesn't directly compare its selectivity profile to other BRAF inhibitors. Further research is needed to determine how this compound's selectivity compares to other inhibitors in terms of potency and potential off-target effects. This comparative analysis would provide valuable insights into the potential advantages and disadvantages of this compound in a clinical setting.

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